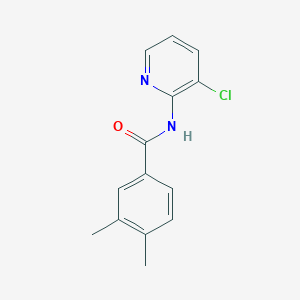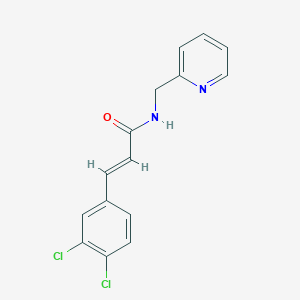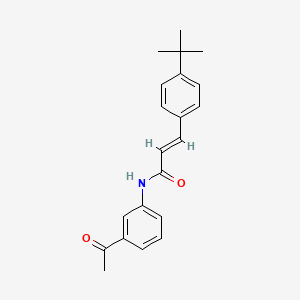![molecular formula C19H19ClN2O B5714718 N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as CQ, and it belongs to a class of compounds known as quinoline derivatives. CQ has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Wirkmechanismus
The mechanism of action of CQ is not fully understood, but it is thought to involve the inhibition of various signaling pathways. CQ has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. CQ has also been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation. Additionally, CQ has been found to inhibit the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and physiological effects:
CQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CQ has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, CQ has been found to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CQ in lab experiments is its broad range of biological activities. CQ has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects, making it a versatile compound for studying various biological processes. However, one limitation of using CQ in lab experiments is its potential toxicity. CQ has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CQ. One area of research is the development of CQ analogs with improved therapeutic properties. Another area of research is the investigation of the effects of CQ on the gut microbiome. Additionally, the potential use of CQ as a treatment for inflammatory bowel disease and other inflammatory disorders is an area of active research. Finally, the role of CQ in the regulation of autophagy and its potential use in the treatment of neurodegenerative diseases is an area of growing interest.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has been extensively studied for its potential therapeutic applications. Its broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects, make it a versatile compound for studying various biological processes. While there are limitations to its use in lab experiments, the potential for the development of CQ analogs with improved therapeutic properties and the investigation of its effects on the gut microbiome and in the treatment of inflammatory disorders make it an exciting area of research for the future.
Synthesemethoden
The synthesis of CQ involves the condensation of 3-chloroacetophenone and 8-methoxy-4-methyl-2-quinolinecarboxaldehyde in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield CQ. This method has been optimized to produce high yields of pure CQ.
Wissenschaftliche Forschungsanwendungen
CQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CQ has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, CQ has been found to have anti-microbial effects against a range of bacteria and fungi.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-11-18(21-10-9-14-5-3-6-15(20)12-14)22-19-16(13)7-4-8-17(19)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHHOWTHOMYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)


![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)

![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)


![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)


